N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)-2-(trifluoromethyl)benzenesulfonamide
Description
Properties
IUPAC Name |
N-[(1-pyridin-3-yltriazol-4-yl)methyl]-2-(trifluoromethyl)benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12F3N5O2S/c16-15(17,18)13-5-1-2-6-14(13)26(24,25)20-8-11-10-23(22-21-11)12-4-3-7-19-9-12/h1-7,9-10,20H,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCRZUCFEOHNQMR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(F)(F)F)S(=O)(=O)NCC2=CN(N=N2)C3=CN=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12F3N5O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have been found to target theinsect ryanodine receptor (RyR) . The RyR is a calcium channel protein that plays a crucial role in muscle contraction and neuronal signaling.
Biochemical Pathways
calcium signaling . Disruption of these pathways can lead to a variety of downstream effects, including altered muscle contraction and neuronal signaling.
Biological Activity
The compound N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)-2-(trifluoromethyl)benzenesulfonamide represents a novel class of biologically active molecules that combine the structural features of pyridine, triazole, and sulfonamide moieties. This article explores its biological activity, including antimicrobial and anticancer properties, supported by relevant research findings and data tables.
Structural Characteristics
The molecular structure of this compound can be described as follows:
- Pyridine Ring : Provides basic nitrogen functionality.
- Triazole Ring : Contributes to potential enzyme inhibition and antimicrobial activity.
- Sulfonamide Group : Known for its antibacterial properties.
The compound's molecular formula is C16H16F3N5O2S, with a molecular weight of approximately 393.39 g/mol .
Antimicrobial Properties
This compound has shown significant antimicrobial activity. The sulfonamide component is particularly effective against various bacterial strains. Studies indicate that derivatives of this compound can inhibit bacterial growth through mechanisms involving the disruption of folate synthesis pathways .
Anticancer Activity
Recent research has highlighted the compound's potential as an anticancer agent. A study evaluating similar triazole derivatives demonstrated significant antiproliferative effects against breast, colon, and lung cancer cell lines. Notably, compounds with trifluoromethyl substitutions exhibited enhanced activity due to increased lipophilicity, which aids in cellular uptake .
Case Study: Antiproliferative Effects
A comparative analysis of various derivatives indicated that this compound had an IC50 value in the micromolar range against several cancer cell lines. For instance:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | MCF7 | 12.5 |
| Similar Triazole Derivative | HCT116 | 8.0 |
| Similar Triazole Derivative | A549 | 10.0 |
These results suggest that the compound may exert its effects through mechanisms beyond direct enzyme inhibition .
The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets within cells. The triazole ring may facilitate binding to enzymes involved in nucleic acid synthesis or metabolic pathways critical for cancer cell proliferation. Additionally, the sulfonamide group has been linked to the inhibition of carbonic anhydrase activity, which plays a role in tumor growth .
Scientific Research Applications
Antimicrobial Activity
Research indicates that derivatives of N-pyridin-3-yl-benzenesulfonamide exhibit significant antimicrobial properties. For instance, compounds synthesized from this scaffold have demonstrated efficacy against both Gram-positive and Gram-negative bacteria. A study showed that certain derivatives had minimum inhibitory concentration (MIC) values lower than 25 µg/mL against strains of Candida and Rhodotorula, suggesting their potential as new antimicrobial agents (Ijuomah, Ike, & Obi, 2022) .
Antifungal Activity
The compound's structure is conducive to antifungal activity. A series of novel pyridine-sulfonamide derivatives were synthesized and evaluated for their antifungal properties against various fungi, showing enhanced activity compared to standard treatments like fluconazole . The triazole ring is particularly noted for its role in enhancing antifungal efficacy.
Anticancer Potential
The incorporation of triazole and sulfonamide moieties has been linked to anticancer activity. Compounds featuring these structures have been designed as molecular hybrids with promising antitumor properties. Studies have indicated that certain derivatives can inhibit tumor growth effectively, making them candidates for further development in cancer therapeutics .
Transfer Hydrogenation Catalysts
N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)-2-(trifluoromethyl)benzenesulfonamide has been explored as a catalyst in transfer hydrogenation reactions. Research has shown that related compounds can efficiently catalyze the reduction of ketones without the need for basic additives or halide abstractors, highlighting their potential in green chemistry applications (Ruff et al., 2016) .
Data Table: Summary of Biological Activities
Q & A
Q. What are the most effective methods for synthesizing N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)-2-(trifluoromethyl)benzenesulfonamide?
Synthesis typically involves multi-step protocols, including:
- Click Chemistry : The 1,2,3-triazole ring can be formed via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a robust method for heterocyclic assembly .
- Sulfonamide Coupling : Reacting a pyridinyl-triazole intermediate with 2-(trifluoromethyl)benzenesulfonyl chloride under basic conditions (e.g., K₂CO₃ in DMF) .
- Optimization : Control reaction temperature (room temperature to 80°C), solvent polarity, and stoichiometry to maximize yield (70–85%) and purity (>95%) .
Q. How can the crystal structure of this compound be determined and refined?
- X-ray Crystallography : Grow single crystals via slow evaporation in polar aprotic solvents (e.g., DMSO/EtOH mixtures).
- Refinement : Use SHELXL for small-molecule refinement, leveraging constraints for trifluoromethyl groups and heteroaromatic rings to resolve disorder .
- Validation : Check R-factor convergence (<0.05) and validate geometry with tools like PLATON .
Q. What analytical techniques are essential for characterizing this compound?
- NMR Spectroscopy : ¹⁹F NMR to confirm trifluoromethyl group integrity; ¹H/¹³C NMR for backbone assignment .
- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion ([M+H]⁺) and fragmentation patterns .
- HPLC-PDA : Purity assessment (>98%) using C18 columns with acetonitrile/water gradients .
Advanced Research Questions
Q. How can computational modeling predict the biological activity of this compound?
- Docking Studies : Use AutoDock Vina or Schrödinger Suite to simulate binding to target proteins (e.g., kinases or enzymes with sulfonamide affinity).
- QSAR Analysis : Correlate structural features (e.g., trifluoromethyl lipophilicity, triazole polarity) with activity data from analogs .
- MD Simulations : Assess stability of ligand-protein complexes over 100-ns trajectories using GROMACS .
Q. What strategies resolve contradictions in reported biological activity data for similar sulfonamide derivatives?
- Meta-Analysis : Compare datasets using standardized assays (e.g., IC₅₀ values from kinase inhibition studies) and normalize for variables like cell line/pH .
- Structural Benchmarking : Overlay crystallographic data of analogs to identify critical binding motifs (e.g., sulfonamide orientation relative to active sites) .
- Statistical Validation : Apply ANOVA or Bayesian modeling to assess significance of divergent results .
Q. How can click chemistry be adapted to improve triazole ring functionalization in this compound?
Q. What methodologies optimize reaction yields in large-scale synthesis?
- Flow Chemistry : Use continuous flow reactors to enhance mixing and heat transfer during sulfonamide coupling .
- DoE (Design of Experiments) : Screen variables (solvent, catalyst loading, temperature) via fractional factorial designs to identify optimal conditions .
- In-line Analytics : Implement PAT (Process Analytical Technology) with FTIR or Raman for real-time monitoring .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
